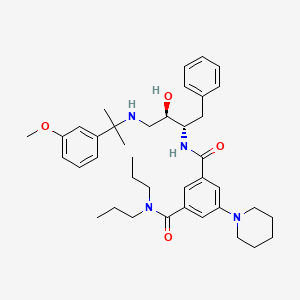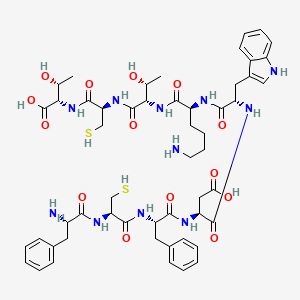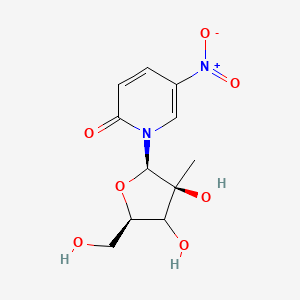
PPAR|A agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it is used to investigate the effects of lipid metabolism on cellular processes and inflammation. In medicine, it is used to develop treatments for metabolic disorders, cardiovascular diseases, and neurodegenerative diseases like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 3 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptor.
Comparison with Similar Compounds
Peroxisome proliferator-activated receptor alpha agonist 3 is similar to other peroxisome proliferator-activated receptor agonists, such as fibrates and thiazolidinediones. it has unique properties that make it more selective for peroxisome proliferator-activated receptor alpha, resulting in fewer side effects and improved efficacy in treating metabolic disorders . Similar compounds include clofibrate, gemfibrozil, and fenofibrate .
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-[(2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O/c1-2-7-23-26-21-10-5-6-11-22(21)27(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)24(25)28/h3-6,8-15H,2,7,16H2,1H3,(H2,25,28) |
InChI Key |
VTPVHUKEMCBVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)








![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)
